![molecular formula C17H20N2O B4658741 N-(diphenylmethyl)-N'-isopropylurea](/img/structure/B4658741.png)
N-(diphenylmethyl)-N'-isopropylurea
Overview
Description
Synthesis Analysis
The synthesis of N-(diphenylmethyl)-N'-isopropylurea and related compounds involves several key steps, including monoalkylations, dialkylations, and Michael additions under specific conditions such as solid-liquid phase transfer catalysis. These processes lead to the formation of a variety of derivatives, showcasing the compound's versatility and potential for further chemical modification (López et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been explored through various studies, including the analysis of crystal structures and vibrational spectroscopy. These investigations provide insights into the compound's geometric parameters, stabilizing interactions, and how these factors influence its physical and chemical properties (Vrielynck et al., 2006).
Chemical Reactions and Properties
This compound participates in a range of chemical reactions, leading to the formation of heterocyclic compounds, including imidazolidinone, triazinone, and pyrimidinone derivatives. These reactions involve [4 + 1] or [4 + 2] cyclizations with various acceptor molecules, followed by desilylation or thermal decomposition steps (Matsuda et al., 1976).
Physical Properties Analysis
The physical properties of this compound, such as crystallinity, optical properties, and crystalline perfection, have been thoroughly examined. These properties are crucial for understanding the compound's behavior in different environments and for its potential application in various fields. For instance, its transparent nature in the visible region and specific optical cut-off values indicate its suitability for certain optical applications (Meenatchi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-benzhydryl-3-propan-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13(2)18-17(20)19-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOMYBKERJDRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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